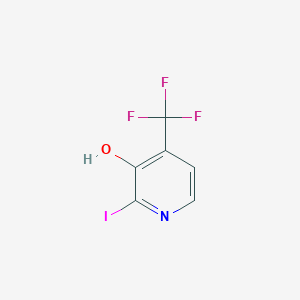

3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine

Description

3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a hydroxyl group at the 3-position, an iodine atom at the 2-position, and a trifluoromethyl group at the 4-position. This unique substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties, making it a compound of interest in medicinal chemistry, agrochemical research, and materials science.

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZRMPKZMUMIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a pyridine derivative using reagents such as Selectfluor® or trifluoromethyl iodide under specific conditions . The iodo group can be introduced via iodination reactions using iodine or iodinating agents like N-iodosuccinimide (NIS) .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The iodo group can be reduced to a hydrogen atom.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Formation of 3-oxo-2-iodo-4-(trifluoromethyl)pyridine.

Reduction: Formation of 3-hydroxy-2-hydro-4-(trifluoromethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that halogenated pyridines, including 3-hydroxy-2-iodo-4-(trifluoromethyl)pyridine, exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Studies indicate that similar compounds have been effective against various bacterial strains, suggesting potential applications in treating infections .

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can lead to novel drug candidates with improved efficacy and selectivity. The synthesis methodologies often involve reactions with other functional groups, facilitating the development of complex molecules used in therapeutics .

Agrochemicals

Herbicide Development

this compound has potential applications in agrochemicals, particularly as a precursor for herbicides. Its structural similarity to other pyridine derivatives that have been utilized as herbicides suggests that it could be effective in controlling weed populations in agricultural settings . The trifluoromethyl group is known to enhance the herbicidal activity of compounds by improving their metabolic stability and reducing degradation in the environment .

Chemical Synthesis

Reagent in Organic Reactions

This compound can act as a reagent in various organic reactions, particularly those involving nucleophilic substitutions or electrophilic additions. Its iodine atom serves as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in synthesizing more complex organic molecules, including those used in materials science and industrial applications .

Research and Development

Biological Studies

The interactions of this compound with biological targets have been extensively studied to understand its mechanism of action at the molecular level. This research contributes to the broader field of medicinal chemistry by providing insights into how structural modifications can influence biological activity and pharmacodynamics .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against Gram-positive bacteria, highlighting the potential for developing new antibiotics. |

| Study B | Investigated the herbicidal activity on specific weed species, showing effective control compared to traditional herbicides. |

| Study C | Explored synthetic routes leading to derivatives with enhanced bioactivity, paving the way for novel drug candidates. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Impact

Key Observations :

- The hydroxyl group at C3 distinguishes the title compound from non-hydroxylated analogs, enhancing solubility and hydrogen-bonding interactions critical for biological activity .

Pharmacological Activity

Key Observations :

- The title compound’s hydroxyl group could mimic the azole moiety in posaconazole, a known CYP51 inhibitor, but iodine’s bulk might reduce cell permeability compared to smaller substituents in UDO/UDD .

- In agrochemicals, trifluoromethyl pyridines with oxadiazole moieties () exhibit strong insecticidal activity. The title compound’s -OH and -I may reduce volatility but increase photodegradation risks .

Key Observations :

- The synthesis of 3-hydroxy-2-iodo derivatives likely involves iodination (e.g., I₂/AgOTf) and hydroxylation steps, which are less straightforward than chlorination or amination routes in analogs .

Physical and Spectral Properties

Table 4: Melting Points and Spectral Data

Key Observations :

- The hydroxyl group is expected to show a broad IR peak at ~3400 cm⁻¹ and a deshielded ¹H NMR signal near δ 5.2, absent in non-hydroxylated analogs .

Biological Activity

3-Hydroxy-2-iodo-4-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxy group, an iodine atom, and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical behavior and biological interactions:

- Hydroxy Group : Enhances solubility and may participate in hydrogen bonding.

- Iodine Atom : Can form halogen bonds, potentially increasing the compound's affinity for biological targets.

- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane permeability and bioavailability.

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Its mechanism may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific metalloenzymes, which are crucial in various cellular processes. For instance, it may target histone deacetylases (HDACs), involved in cancer progression.

- Protein-Ligand Interactions : The unique functional groups allow for specific binding to proteins, altering their activity and function.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including 3-hydroxy derivatives, exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit the growth of non-small cell lung cancer cells (A549) and induce cytotoxic effects in other cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Hydroxythiopyridones | NCI-H522 | Low μM |

| 3-Hydroxy-4-thiopyridones | Various | nM range |

Antimicrobial Activity

Pyridine derivatives have also been studied for their antimicrobial properties. The presence of hydroxy and trifluoromethyl groups can enhance the activity against bacteria and fungi. Compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Cytotoxicity Studies : A study on hydroxypyridones revealed that certain derivatives exhibited potent cytotoxicity against lung cancer cells, with mechanisms linked to HDAC inhibition . This suggests that this compound may similarly affect cancer cell viability through analogous pathways.

- Enzyme Inhibition Research : Investigations into the inhibition of zinc-dependent metalloenzymes by hydroxypyridines showed promising results, indicating that compounds with similar structures can effectively modulate enzyme activity critical in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.